4-[methyl(phenyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide
Description
4-[methyl(phenyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide is a sulfonamide-based benzamide derivative featuring a thiazole ring substituted with a 4-methylphenyl group at position 4 and a methyl(phenyl)sulfamoyl moiety at the benzamide core (). Its molecular formula is C₂₄H₂₂N₄O₃S₂, with an average mass of 478.58 g/mol (). The structure combines hydrophobic (methylphenyl, phenyl) and polar (sulfamoyl, benzamide) regions, suggesting balanced solubility and membrane permeability.
Properties
IUPAC Name |
4-[methyl(phenyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3S2/c1-17-8-10-18(11-9-17)22-16-31-24(25-22)26-23(28)19-12-14-21(15-13-19)32(29,30)27(2)20-6-4-3-5-7-20/h3-16H,1-2H3,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HONACIJIGBNMLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[methyl(phenyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and relevant case studies related to this compound, highlighting its significance in medicinal chemistry.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 494.6 g/mol. The structure features a sulfonamide group linked to a thiazole moiety, which is known for its biological relevance.
| Property | Value |
|---|---|
| Molecular Formula | C26H23N2O3S2 |
| Molecular Weight | 494.6 g/mol |
| CAS Number | 1105197-46-3 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available thiazole derivatives and sulfonamide intermediates. The reaction conditions often include the use of coupling agents and solvents conducive to amide formation.
Antimicrobial Activity
Research indicates that compounds containing thiazole and sulfonamide groups exhibit significant antimicrobial properties. For instance, a study on related thiazole derivatives demonstrated effective antibacterial activity against Escherichia coli and Staphylococcus aureus at concentrations as low as 1 µg/mL using the cup plate method . This suggests that the target compound may also possess similar antibacterial properties.
Anticancer Activity
Thiazole derivatives have been explored for their anticancer potential. A study focused on benzamide derivatives revealed that certain compounds inhibited cell proliferation in various cancer cell lines, suggesting that modifications in the thiazole or benzamide structure could enhance anticancer efficacy .
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A series of thiazole derivatives were synthesized and tested for their antimicrobial activity. The results highlighted that compounds with a similar structural framework to this compound exhibited promising antibacterial activity against common pathogens .
- Anticancer Screening : Another investigation into benzamide derivatives showed that specific modifications led to increased inhibition of cancer cell lines. The presence of the thiazole ring was crucial for enhancing biological activity against cancer cells .
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Mechanistic Insights
- Sulfamoyl vs. Benzamide Derivatives: Sulfamoyl groups (e.g., ) enhance binding to enzymes with sulfonamide-sensitive active sites, such as carbonic anhydrases or thioredoxin reductases . Phenoxybenzamide derivatives () may instead target kinase domains due to planar aromatic stacking.
- Thiazole vs. Oxadiazole Cores : Thiazole rings () offer metabolic stability, while oxadiazoles () improve conformational rigidity, critical for antifungal activity .
- Substituent Effects : Nitro groups () and trifluoromethyl moieties () modulate electron density, affecting solubility and target affinity. Methoxyethyl chains () reduce logP values, favoring pharmacokinetics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
